molecular formula C9H12N2O4S B7722952 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

Cat. No.: B7722952
M. Wt: 244.27 g/mol
InChI Key: FZXUPBKKKSYRCH-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a sulfur-containing hydrazine derivative characterized by a methylsulfanyl (SCH₃) substituent at the ortho position of the phenyl ring and an oxalate counterion. The methylsulfanyl group enhances electron density at the aromatic ring, influencing reactivity and intermolecular interactions, while the oxalate salt improves crystallinity and stability . Such compounds are typically synthesized via condensation reactions between hydrazines and carbonyl-containing precursors, often under acidic or reflux conditions .

Properties

IUPAC Name

(2-methylsulfanylphenyl)hydrazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.C2H2O4/c1-10-7-5-3-2-4-6(7)9-8;3-1(4)2(5)6/h2-5,9H,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXUPBKKKSYRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate typically involves the reaction of 2-(methylsulfanyl)aniline with hydrazine hydrate in the presence of an acid catalyst. The resulting hydrazine derivative is then reacted with oxalic acid to form the oxalate salt. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include oxidative stress and modulation of signaling pathways.

Comparison with Similar Compounds

Table 2: Crystallographic and Stability Data

Compound Name Dihedral Angle (°) Torsion Angle (°) Melting Point (°C) Stability Notes References
1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate 4.03–9.77 (phenyl planes) 7.47–72.07 (C–S–C–C) N/A Stabilized by intramolecular N–H···S interactions
1-[2-(Trifluoromethyl)phenyl]hydrazine N/A N/A 286 Hygroscopic; requires anhydrous storage
Phenylhydrazine-4-sulfonic acid N/A N/A 286 High thermal stability

Key Observations:

  • Planarity and Stability : The target compound’s low dihedral angles (4.03–9.77°) between phenyl rings suggest near-planar geometry, facilitating π-π stacking in crystal lattices. Intramolecular N–H···S interactions further stabilize the structure .
  • Thermal Behavior : Sulfonic acid derivatives (e.g., phenylhydrazine-4-sulfonic acid) exhibit higher melting points (286°C) due to strong hydrogen-bonding networks, whereas methylthio analogs may decompose at lower temperatures .

Functional Group Impact on Reactivity

  • Methylsulfanyl (SCH₃) : Enhances nucleophilicity at the phenyl ring, enabling electrophilic substitutions. However, steric bulk may reduce coupling efficiency compared to smaller substituents like Cl .
  • Oxalate Counterion : Improves solubility in polar solvents compared to free hydrazine bases, critical for crystallization and formulation .
  • Trifluoromethyl (CF₃) : Increases resistance to metabolic degradation but reduces solubility in aqueous media .

Biological Activity

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is an organic compound characterized by the molecular formula C9H12N2O4S. It is a derivative of phenylhydrazine, notable for its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 2-(methylsulfanyl)aniline with hydrazine hydrate, followed by reaction with oxalic acid to form the oxalate salt. The synthesis typically involves controlled temperature and pH conditions to ensure product purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. Notably, it may induce oxidative stress and modulate signaling pathways, which are crucial in various biological processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which is vital for protecting cells against damage from reactive oxygen species (ROS).

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The compound's effectiveness varies among different types of cancer cells, indicating its potential as a selective anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It demonstrates inhibitory effects against a range of bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined through MTT assays. The study concluded that the compound could serve as a lead structure for further drug development targeting specific cancers .

Comparative Analysis

The following table summarizes key studies on the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
AntioxidantSignificant reduction in oxidative stress markers in vitro.
AnticancerInduced apoptosis in cancer cell lines; IC50 values established.
AntimicrobialEffective against multiple bacterial strains; potential for new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate with high purity?

  • Methodological Answer : The synthesis typically involves coupling 2-(methylsulfanyl)aniline with hydrazine derivatives under controlled conditions. Key steps include:

  • Temperature regulation : Maintaining temperatures between 0–5°C during diazotization to avoid side reactions (e.g., decomposition of intermediates) .
  • Inert atmosphere : Using nitrogen or argon to prevent oxidation of the hydrazine moiety .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol/water mixtures aid in crystallization .
  • Yield optimization : Yields >70% are achievable with stoichiometric control of reagents like ethyl chloroacetate .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (e.g., C–S: ~1.78 Å, N–N: ~1.40 Å) and confirm the oxalate counterion’s coordination mode .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methylsulfanyl groups (δ 2.5 ppm) .
  • FT-IR : Confirm N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) from the oxalate moiety .
  • Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: 43.2%, H: 4.3%) .

Q. What analytical methods are recommended for assessing purity and stability during storage?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Thermal analysis : DSC to identify melting points (~417 K) and TGA to monitor decomposition above 200°C .
  • Stability protocols : Store in amber vials at –20°C under desiccant to prevent hydrolysis of the hydrazine group .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of 1-[2-(Methylsulfanyl)phenyl]hydrazine derivatives in nucleophilic reactions?

  • Methodological Answer :

  • Electronic effects : Electron-donating groups (e.g., –SCH₃) enhance nucleophilicity at the hydrazine N-atom, facilitating reactions with carbonyl compounds (e.g., aldehydes) .
  • Steric effects : Bulky substituents at the ortho position (e.g., –CF₃) reduce reaction rates due to hindered access to the reactive site .
  • Experimental validation : Compare kinetic data (e.g., rate constants) for derivatives with –SCH₃, –Cl, and –CF₃ substituents using stopped-flow spectroscopy .

Q. What computational approaches are suitable for modeling the electronic structure and reaction pathways of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond angles (e.g., C–S–C ≈ 105°) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
  • MD simulations : Study solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation behavior .
  • Transition state analysis : Identify intermediates in cyclization reactions using QM/MM methods .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) affect the crystallographic packing and stability?

  • Methodological Answer :

  • SC-XRD analysis : Measure intermolecular distances (e.g., N–H···O hydrogen bonds: ~2.1 Å; π-π interactions: 3.5–4.0 Å) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H···O: 25%, H···S: 15%) using CrystalExplorer .
  • Thermodynamic studies : Correlate melting points with lattice energy calculations .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. antioxidant effects) be resolved for hydrazine derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., –OCH₃, –NO₂) and test in vitro models (e.g., MTT assay for cytotoxicity, DPPH for antioxidant activity) .
  • Mechanistic probes : Use fluorescence microscopy to track cellular uptake and localization .
  • Dose-response analysis : Identify IC₅₀ values for cytotoxicity (e.g., 10–50 μM) and EC₅₀ for antioxidant activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.